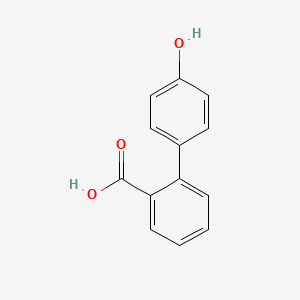

2-(4-hydroxyphenyl)benzoic Acid

描述

Contextualization within the Landscape of Biphenylcarboxylic Acid Research

Biphenyl (B1667301) carboxylic acids are a significant class of compounds in organic chemistry and medicinal chemistry. They serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials like liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.com For instance, well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Diflunisal are derivatives of biphenyl carboxylic acid. ajgreenchem.com

Research into biphenyl carboxylic acids often focuses on their synthesis, typically through methods like the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient creation of the biphenyl structure from a boronic acid and a bromo- or iodobenzoic acid. ajgreenchem.com The reactivity of these compounds is also a major area of study. The substituent groups on the biphenyl rings significantly influence their chemical behavior, including their acidity and how they interact with other molecules. core.ac.uk The compound 2-(4-hydroxyphenyl)benzoic acid fits into this landscape as a functionalized derivative. The presence of the hydroxyl group is expected to modulate the electronic properties and reactivity of the parent biphenyl-2-carboxylic acid structure, potentially leading to novel applications. For example, hydroxylated biphenyls have been investigated as inhibitors for enzymes like tyrosinase and laccase, suggesting potential roles in biochemistry and materials science. nih.gov

Foundational Principles of Aromatic Carboxylic Acid Functionality

Aromatic carboxylic acids are organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. nih.gov This combination results in a unique set of chemical properties.

Acidity: Aromatic carboxylic acids are generally more acidic than their aliphatic counterparts. This is due to the electron-withdrawing nature of the aromatic ring, which helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation through resonance.

Reactivity of the Carboxyl Group: The carboxyl group can undergo a variety of reactions, including:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

Amide Formation: Reaction with an amine to form an amide.

Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Theoretical Frameworks for Predicting Aromatic Compound Reactivity and Behavior

The reactivity of aromatic compounds like this compound can be predicted and understood through several theoretical frameworks.

Hammett Equation: This is a classic linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a benzene (B151609) derivative in a given reaction. It quantitatively relates reaction rates and equilibrium constants for a series of reactions with varying substituents. Studies on 4'-substituted-biphenyl-2-carboxylic acids have successfully used the Hammett equation to correlate rate data, demonstrating how electronic effects are transmitted through the biphenyl system. core.ac.uk

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. For electrophilic aromatic substitution, the energy and electron density distribution of the aromatic compound's HOMO are crucial for predicting where an electrophile will attack.

Computational Chemistry (Quantum Mechanics): Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the behavior of aromatic compounds. These methods can calculate:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles (the twist between the two phenyl rings).

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net This helps predict where a molecule is likely to interact with other reagents.

Energy Calculations: Calculating the energies of reactants, transition states, and products to predict reaction barriers and thermodynamics. Computational studies on biphenyl derivatives have been used to analyze conformational mobility and MEP to understand structure-activity relationships. nih.gov

These theoretical approaches provide valuable insights into the electronic structure and reactivity of complex molecules, guiding experimental design and interpretation.

Historical Trajectories and Modern Relevance of Hydroxylated Benzoic Acid Derivatives

The history of hydroxylated benzoic acid derivatives is deeply connected to the development of modern medicine. The story begins with the isolation of salicin (B1681394) from willow bark in the 19th century, which was later found to be metabolized to salicylic (B10762653) acid (2-hydroxybenzoic acid). nih.gov This discovery paved the way for the synthesis of acetylsalicylic acid, or aspirin, one of the most widely used drugs in the world. nih.gov Benzoic acid itself was first described in the 16th century from the distillation of gum benzoin. newworldencyclopedia.org

In modern times, hydroxylated benzoic acid derivatives are a cornerstone of research and industry. They are found in nature and are synthesized for a vast range of applications:

Pharmaceuticals: Beyond salicylic acid, other derivatives like p-hydroxybenzoic acid (PHBA) and its esters (parabens) are used as preservatives in food, cosmetics, and drugs due to their antimicrobial properties. globalresearchonline.netsemanticscholar.org Some derivatives are explored for a wide array of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. globalresearchonline.netnih.gov

Materials Science: 4'-Hydroxy-4-biphenylcarboxylic acid, an isomer of the title compound, is an important monomer for creating advanced polymers like polyesters and polycarbonates that can exhibit liquid-crystalline properties. prepchem.comgoogle.com

Agrochemicals: Benzoic acid and its derivatives can induce plant defense mechanisms, offering a potential strategy for sustainable agriculture. nih.govresearchgate.net

Chemical Synthesis: They serve as versatile building blocks. For example, hydroxylated benzoic acid amides have been synthesized as analogues of natural compounds to act as bitter-masking agents in foods and pharmaceuticals. nih.gov

The continued exploration of compounds like this compound builds on this rich history, seeking to harness the unique properties conferred by the hydroxyl and carboxylic acid groups for new applications.

Data Tables

Table 1: Physical and Chemical Properties of 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid and Related Compounds

| Property | 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | 4-Biphenylcarboxylic acid | 4'-Hydroxy-4-biphenylcarboxylic acid |

| CAS Number | 67526-82-3 scbt.com | 92-92-2 nih.gov | 58574-03-1 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₀O₃ scbt.com | C₁₃H₁₀O₂ nih.gov | C₁₃H₁₀O₃ sigmaaldrich.com |

| Molecular Weight | 214.22 g/mol scbt.com | 198.22 g/mol nih.gov | 214.22 g/mol sigmaaldrich.com |

| Appearance | - | White to light yellow crystal powder | Powder, crystals, or chunks sigmaaldrich.com |

| Melting Point | - | 220-225 °C nist.gov | 295 °C (decomposes) sigmaaldrich.com |

Table 2: Spectroscopic Data for Related Biphenyl Carboxylic Acids

| Compound | Spectroscopic Data Type | Key Signals (δ in ppm for NMR, cm⁻¹ for IR) |

| [1,1'-Biphenyl]-2-carboxylic acid | ¹³C-NMR (CDCl₃) | 120.14, 128.64, 130.53, 132.97, 137.23, 140.99, 168.51 rsc.org |

| ¹H-NMR (CDCl₃) | 7.41-7.54 (m, 5H), 7.55-7.63 (m, 1H), 7.71-7.80 (m, 2H), 8.53-8.55 (m, 1H), 13.62 (broad, 1H) rsc.org | |

| [1,1'-Biphenyl]-4-carboxylic acid | ¹³C-NMR (CDCl₃) | 127.22, 127.36, 127.89, 128.33, 128.99, 130.78, 139.90, 146.56, 171.16 rsc.org |

| ¹H-NMR (CDCl₃) | 7.45 (t, 1H), 7.52 (t, 2H), 7.68 (d, 2H), 7.76 (d, 2H), 8.23 (d, 2H), 11.66 (br, 1H) rsc.org | |

| IR (ATR) | Data available from NIST/Bio-Rad nih.gov | |

| Mass Spec (EI) | Data available from NIST nist.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRHSYCQNCDYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374733 | |

| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67526-82-3 | |

| Record name | 4′-Hydroxy[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67526-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Hydroxyphenyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67526-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5DCJ5DQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206.5 °C | |

| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Hydroxyphenyl Benzoic Acid

Established Synthetic Routes to 2-Arylbenzoic Acids

The formation of the critical carbon-carbon bond between the two aromatic rings in 2-arylbenzoic acids can be accomplished through several established methods. These routes often involve transition-metal-catalyzed cross-coupling reactions, directed ortho-metalation strategies, or transformations involving oxidative cleavage and functional group interconversions.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the synthesis of biaryl compounds. researchgate.netudel.edu This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.comlibretexts.org For the synthesis of 2-(4-hydroxyphenyl)benzoic acid, this would involve the reaction of a 2-halobenzoic acid derivative with 4-hydroxyphenylboronic acid.

The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. A variety of palladium sources, such as Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃, can be used. libretexts.org Ligands play a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often employed to enhance catalytic activity. researchgate.net

A study on the Suzuki-Miyaura cross-coupling of aryl bromides with 4-hydroxyphenylboronic acid to form bisphenol neolignans provides insights into the reaction conditions that could be adapted for the synthesis of this compound. researchgate.net The reaction was successfully carried out using Pd(OAc)₂ as the catalyst precursor, 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand, and K₂CO₃ as the base in a THF/water solvent mixture. researchgate.net

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then react with an appropriate electrophile to introduce a substituent at the ortho-position. wikipedia.org

The carboxylic acid group itself can act as a directing group, enabling the direct ortho-functionalization of unprotected benzoic acids. organic-chemistry.org The treatment of a benzoic acid with a strong base like s-BuLi/TMEDA can lead to deprotonation at the position ortho to the carboxylate. organic-chemistry.org For the synthesis of this compound, this would conceptually involve the ortho-metalation of benzoic acid followed by a coupling reaction with a suitable 4-hydroxyphenyl electrophile.

A study by Nguyen et al. demonstrated the direct ortho-metalation of unprotected 2-methoxybenzoic acid. organic-chemistry.org By treating the acid with s-BuLi/TMEDA at low temperatures, they achieved exclusive deprotonation at the position ortho to the carboxylate. This methodology highlights the potential of using the carboxylate group as a directing element in the synthesis of substituted benzoic acids.

Oxidative Cleavage and Functional Group Interconversions

Oxidative cleavage of a pre-existing carbon-carbon double bond can be a viable route to forming carboxylic acids. For the synthesis of 2-arylbenzoic acids, this could involve the oxidative cleavage of a suitably substituted stilbene (B7821643) derivative. The reaction of stilbenes with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the double bond to yield carboxylic acids. organic-chemistry.orgnih.gov

For instance, the oxidative cleavage of a stilbene bearing a hydroxyl group on one phenyl ring and a precursor to a carboxyl group on the other could potentially yield this compound. A study on the acid-promoted reaction of resveratrol, a stilbene derivative, with nitrite (B80452) ions showed the formation of 4-hydroxybenzaldehyde (B117250) as an oxidative breakdown product, indicating the cleavage of the stilbene double bond. nih.gov While not a direct synthesis of the target acid, this demonstrates the principle of C=C bond cleavage in related systems.

Furthermore, functional group interconversions can be employed. For example, a direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has been achieved via an iodosobenzene (B1197198) (PhIO)-mediated oxidation reaction of 2-aryloxybenzamides. mdpi.com While this yields a benzamide, subsequent hydrolysis could provide the desired benzoic acid.

Novel Approaches in the Preparation of this compound Analogs

Recent research has focused on developing more sustainable and efficient methods for the synthesis of 2-arylbenzoic acids and their analogs. These novel approaches often incorporate principles of green chemistry and involve the development of advanced catalytic systems.

Green Chemistry Principles in Synthesis Optimization

A key aspect of green chemistry is the use of environmentally benign solvents, such as water. The Suzuki-Miyaura coupling reaction has been successfully performed in aqueous media, offering a greener alternative to traditional organic solvents. rsc.org The use of water-soluble catalysts or performing the reaction in a water-ethanol mixture can lead to high yields of biaryl products. researchgate.net

Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. researchgate.net The synthesis of 2-arylbenzothiazoles has been achieved in high yields under solvent-free conditions using microwave irradiation, a principle that could be applied to the synthesis of 2-arylbenzoic acids. researchgate.netkoreascience.kr

A study by Rammimger and collaborators reported the use of transition metal-catalyzed couplings in the synthesis of ketoprofen, an analog of 2-arylbenzoic acid. While their specific route involved a Friedel-Crafts acylation, the work highlights the drive towards more efficient catalytic methods for producing such compounds.

Catalyst Development for Enhanced Selectivity and Yield

The development of novel and highly active catalysts is a cornerstone of modern organic synthesis. For Suzuki-Miyaura couplings, research has focused on creating palladium catalysts with improved stability, activity, and recyclability. researchgate.net This includes the use of N-heterocyclic carbene (NHC) ligands and the development of palladacycle catalysts. researchgate.net

Novel palladium-imidazole catalytic systems have shown high activity in Suzuki cross-coupling reactions with no homo-coupling side products observed. researchgate.net These catalysts are often generated in situ from commercially available and inexpensive starting materials.

Furthermore, the development of heterogeneous catalysts, where the palladium is supported on a solid material, offers advantages in terms of catalyst recovery and reuse. This aligns with the principles of green chemistry by reducing metal waste.

The synthesis of aryl ketones, which are structurally related to the target molecule, has been achieved in water using a Pd(II) catalyst with p-toluenesulfonic acid (PTSA) as a cost-effective additive. rsc.org This methodology demonstrates excellent functional group tolerance and a broad substrate scope, suggesting its potential applicability to the synthesis of more complex structures like this compound.

Mechanistic Investigations of this compound Formation

A typical synthesis would involve the coupling of a 2-halobenzoic acid derivative (e.g., 2-bromobenzoic acid) with a 4-hydroxyphenylboronic acid derivative, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org

The catalytic cycle proceeds as follows:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., a derivative of 2-bromobenzoic acid), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. libretexts.org This step initiates the cycle and retains the stereochemistry of the reactants. libretexts.org

Transmetalation : The organoborane compound (e.g., 4-hydroxyphenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step of the entire process. nih.govacs.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com

Transition State Analysis in Key Synthetic Steps

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the transition states of the Suzuki-Miyaura coupling, which can be extrapolated to the synthesis of this compound.

Oxidative Addition : The transition state for the oxidative addition of an aryl bromide to a Pd(0) complex is characterized by the elongation of the C-Br bond and the simultaneous formation of Pd-C and Pd-Br bonds. The activation barrier for this step is generally low. nih.gov

Transmetalation : This step has been identified as the rate-determining step in many Suzuki-Miyaura reactions. nih.gov The transition state involves the breaking of the C-B bond of the phenylboronic acid and the formation of a new Pd-C bond. DFT calculations have shown that the activation energy for this step can be substantial, for instance, calculated as high as 36.8 kcal mol⁻¹ in some systems. nih.gov The geometry of the transition state involves a complex interaction between the palladium center, the incoming aryl group from the boronic acid, and the base.

Reductive Elimination : For this step to occur, the two aryl groups must be positioned cis to each other on the palladium center. The transition state involves the concerted formation of the new C-C bond and the reduction of the palladium from Pd(II) to Pd(0). The activation energy for reductive elimination is typically lower than that of transmetalation. nih.gov

Kinetic Studies of Reaction Processes

Dynamic kinetic resolution (DKR) is a powerful technique applied in the synthesis of axially chiral biaryls, where rapid racemization of the starting material is coupled with a stereoselective reaction. nih.govnih.gov While this compound itself is not typically chiral unless appropriately substituted to induce atropisomerism, the kinetic principles of DKR are relevant to the broader class of biaryl synthesis. These studies often involve peptide-catalyzed asymmetric reactions or biocatalytic routes using engineered enzymes like imine reductases to achieve high enantioselectivity. nih.govnih.gov

Derivatization Strategies and Functionalization of the this compound Core

The structure of this compound contains three key reactive sites: the carboxylic acid group, the phenolic hydroxyl group, and the two aromatic rings. This allows for a wide range of derivatization and functionalization strategies.

Esterification and Amidation Reactions

Both the carboxyl and hydroxyl functional groups can participate in esterification reactions. 4college.co.uk

Carboxyl Group Esterification : The carboxylic acid moiety can be readily converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using more reactive acylating agents. For example, reacting this compound with an alcohol like ethanol (B145695) in the presence of a strong acid catalyst produces the corresponding ethyl ester. 4college.co.ukepa.govnih.gov

Hydroxyl Group Esterification (Acylation) : The phenolic hydroxyl group can be acylated by reacting it with an acid anhydride (B1165640) or an acyl chloride. For instance, reaction with acetic anhydride would yield the corresponding acetate (B1210297) ester. 4college.co.uk

Amidation : The carboxylic acid can be converted into an amide. This typically involves activating the carboxyl group, for example by converting it to an acyl chloride, followed by reaction with an amine. The synthesis of related salicylamide (B354443) hybrids demonstrates this reactivity. researchgate.net

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Carboxylic Acid (-COOH) | Methyl Ester |

| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Phenolic Hydroxyl (-OH) | Acetate Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | Carboxylic Acid (-COOH) | N-substituted Amide |

Electrophilic Aromatic Substitution on Phenyl Rings

Further substitution on the two phenyl rings can be achieved through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. vaia.comyoutube.com

Ring A (benzoic acid ring) : This ring is substituted with a deactivating, meta-directing carboxyl group (-COOH) and an electron-withdrawing aryl group. Therefore, this ring is strongly deactivated towards EAS.

Ring B (phenol ring) : This ring is substituted with a strongly activating, ortho,para-directing hydroxyl group (-OH) and an electron-withdrawing aryl group. The powerful activating effect of the hydroxyl group dominates. libretexts.org

Given these effects, electrophilic substitution will preferentially occur on the phenol (B47542) ring (Ring B) at the positions ortho to the hydroxyl group (positions 3' and 5'). The para position (4') is already substituted. vaia.comaskfilo.com For example, bromination with excess bromine in an aqueous solution would be expected to yield a dibromo-substituted product at the 3' and 5' positions. askfilo.com

| Ring | Key Substituent | Electronic Effect | Directing Influence | Predicted Substitution Position(s) |

| Ring A (benzoic acid) | -COOH | Deactivating | Meta | Highly Unlikely |

| Ring B (phenol) | -OH | Activating | Ortho, Para | 3' and 5' positions |

Modification of the Hydroxyl and Carboxyl Moieties

Beyond esterification and amidation, the hydroxyl and carboxyl groups can undergo various other transformations.

Hydroxyl Group Modifications :

Etherification : The phenolic hydroxyl group can be converted into an ether (e.g., a methyl ether) via the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide, followed by reaction with an alkyl halide.

Silylation : For analytical purposes, such as gas chromatography or mass spectrometry, both the hydroxyl and carboxyl groups can be converted to their trimethylsilyl (B98337) (TMS) derivatives by reacting with a silylating agent. nist.gov

Carboxyl Group Modifications :

Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the benzoic acid moiety into a benzyl (B1604629) alcohol derivative.

Decarboxylation : While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh thermal conditions or through specific catalytic methods.

Computational and Theoretical Investigations of 2 4 Hydroxyphenyl Benzoic Acid

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule's structure and electronic landscape. For 2-(4-hydroxyphenyl)benzoic acid, these calculations can predict its most stable three-dimensional arrangement, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT calculations can efficiently determine the optimized geometry of this compound, corresponding to the lowest energy conformation of the molecule. This involves calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms.

For a molecule like this compound, with two phenyl rings connected by a single bond, a key geometric parameter is the dihedral angle between the planes of the two rings. DFT calculations can explore the energy landscape associated with the rotation around this C-C bond, identifying the most stable rotational conformers. The presence of the carboxylic acid and hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which would significantly influence the preferred geometry and stability. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are adept at modeling these weak interactions.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Substituted Benzoic Acid Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.490 | - | - |

| C=O | 1.215 | - | - |

| C-O (acid) | 1.350 | - | - |

| O-H (acid) | 0.970 | - | - |

| C-O (phenol) | 1.365 | - | - |

| O-H (phenol) | 0.965 | - | - |

| C-C-O (acid) | - | 123.5 | - |

| C-C-C (inter-ring) | - | 120.0 | - |

| Phenyl-Phenyl | - | - | 45.0 |

Note: This table is illustrative and represents typical values for similar compounds. Specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

While DFT is a workhorse for geometry optimization, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for electronic structure determination. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally expensive, offer a more rigorous treatment of electron correlation.

Spectroscopic Property Predictions and Validation

Computational methods are not only predictive but also serve as a crucial tool for interpreting and validating experimental spectroscopic data. By simulating spectra, researchers can assign specific molecular motions and electronic transitions to the observed peaks.

Vibrational Spectroscopy (FT-IR, Raman) Simulation

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound, which correspond to the stretching, bending, and torsional motions of its atoms.

The calculated vibrational spectrum can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands. For instance, the characteristic stretching frequencies of the carbonyl (C=O) group in the carboxylic acid, the O-H stretching of both the carboxylic acid and the phenol (B47542), and the C-C stretching modes of the aromatic rings can all be predicted. A detailed analysis of the vibrational modes can be achieved through Potential Energy Distribution (PED) calculations, which quantify the contribution of each internal coordinate to a particular normal mode.

Table 2: Predicted and Experimental Vibrational Frequencies for a Hydroxybenzoic Acid Isomer (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch (acid dimer) | 3025 | 3010 | Hydrogen-bonded O-H stretch |

| C=O stretch | 1685 | 1690 | Carboxylic acid C=O stretch |

| C-C aromatic stretch | 1605, 1580 | 1610, 1585 | Phenyl ring stretching |

| O-H bend (phenol) | 1380 | 1375 | In-plane O-H bending |

| C-O stretch (acid) | 1290 | 1295 | Carboxylic acid C-O stretch |

Note: This table is illustrative and based on data for similar compounds. Specific assignments for this compound would require dedicated computational and experimental work.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound.

These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. By comparing the calculated spectrum with the experimental one, a definitive assignment of the NMR signals can be made. This is particularly useful for complex aromatic systems where spectral overlap can make empirical assignment challenging. The predicted chemical shifts are sensitive to the molecular geometry and the electronic environment of each nucleus.

Table 3: Calculated ¹H NMR Chemical Shifts for a Substituted Benzoic Acid (Illustrative)

| Proton | Calculated Chemical Shift (ppm) |

| H (acid) | 12.5 |

| H (aromatic, ortho to COOH) | 8.1 |

| H (aromatic, meta to COOH) | 7.5 |

| H (aromatic, para to COOH) | 7.6 |

| H (aromatic, ortho to OH) | 7.2 |

| H (aromatic, meta to OH) | 6.9 |

| H (phenol) | 9.8 |

Note: This table is illustrative. Actual chemical shifts for this compound would depend on the specific conformation and solvent effects.

UV-Vis Absorption and Electronic Transition Modeling

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for modeling UV-Vis absorption spectra. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

These calculations can identify the nature of the electronic transitions, such as π→π* transitions within the aromatic rings or n→π* transitions involving the lone pairs on the oxygen atoms. The solvent environment can significantly influence UV-Vis spectra, and computational models can account for these effects using various solvation models.

Table 4: Predicted Electronic Transitions for a Hydroxyphenyl-Containing Compound (Illustrative)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 340 | 0.5 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 295 | 0.2 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 260 | 0.1 | n→π* |

Note: This table is illustrative. The specific electronic transitions of this compound would be determined by its unique electronic structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its flexibility, preferred shapes (conformations), and how it interacts with itself and with surrounding molecules, such as solvents.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent it is dissolved in. This is known as a solvation effect. MD simulations can model how solvent molecules arrange themselves around a solute molecule and how this interaction affects the solute's structure. For instance, studies on related benzoic acid derivatives show that polar, protic solvents like ethanol (B145695) and water can form strong hydrogen bonds with both the carboxylic acid and hydroxyl groups. whiterose.ac.ukjbiochemtech.com These interactions would likely stabilize specific conformations of this compound, influencing the dihedral angle between its two phenyl rings. In aprotic or nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups might be more prevalent, leading to different conformational preferences. researchgate.netnih.gov

Self-Assembly Tendencies in Condensed Phases

In solid or concentrated states, molecules can spontaneously organize into larger, ordered structures through a process called self-assembly. For molecules containing carboxylic acid groups, a common self-assembly motif is the formation of hydrogen-bonded dimers. ed.gov It is highly probable that this compound would exhibit this behavior, with two molecules pairing up through their carboxylic acid groups. ed.gov Further organization in the condensed phase would be directed by weaker interactions, such as π-π stacking between the phenyl rings and hydrogen bonding involving the hydroxyl groups. nih.gov MD simulations could predict the stability and geometry of these self-assembled structures.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A theoretical FMO analysis of this compound would involve calculating the energies and spatial distributions of its HOMO and LUMO. The HOMO, being the orbital most likely to donate electrons, would likely be concentrated on the electron-rich hydroxyphenyl ring. nih.gov Conversely, the LUMO, the orbital most likely to accept electrons, would be expected to have significant density over the benzoic acid portion of the molecule. The HOMO-LUMO gap would provide insight into the molecule's reactivity; a smaller gap generally implies higher reactivity. mdpi.com From these orbitals, various chemical reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive tendencies.

Non-Linear Optical Properties Evaluation

Non-linear optical (NLO) materials have applications in technologies like lasers and optical data storage. ias.ac.in The NLO response of a molecule is related to its ability to alter its charge distribution in the presence of a strong electric field, a property known as hyperpolarizability. Computational methods, often based on density functional theory (DFT), are used to calculate these properties. researchgate.netnih.gov

For a molecule to exhibit significant NLO properties, it often needs a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. ias.ac.in In this compound, the hydroxyl group acts as an electron donor and the carboxylic acid group as an electron acceptor. The biphenyl (B1667301) system provides conjugation. Theoretical calculations would evaluate the first hyperpolarizability (β) and second hyperpolarizability (γ) of the molecule. mdpi.com A large calculated value for these parameters would suggest that this compound could be a candidate for NLO applications. mdpi.com

Advanced Applications of 2 4 Hydroxyphenyl Benzoic Acid in Specialized Fields

Materials Science Applications and Polymer Chemistry

There is a lack of specific data in the scientific literature regarding the design, synthesis, and functionalization of polymers based on 2-(4-hydroxyphenyl)benzoic acid. General principles of polymer chemistry suggest that its bifunctional nature, containing both a carboxylic acid and a hydroxyl group, could theoretically allow it to act as a monomer in polyester (B1180765) synthesis. However, specific research detailing such polymers, their properties, and advanced applications is not found in the available literature.

Design and Synthesis of this compound-Based Polymers

No specific studies outlining the design and synthesis of polymers directly from this compound were identified. Research on aromatic polyesters often involves isomers such as 4-hydroxybenzoic acid, which is used to produce high-performance liquid crystal polymers.

Functionalization for Advanced Material Properties

Without established polymers based on this compound, there is no corresponding research on their functionalization for advanced material properties.

Supramolecular Assembly and Self-Organization Studies

Similarly, there is a lack of published studies focusing on the supramolecular assembly and self-organization of this compound. While the molecule possesses functional groups capable of forming hydrogen bonds, which are crucial for supramolecular chemistry, specific research exploring these interactions for this particular compound is not available.

Medicinal Chemistry and Biological Activity Studies

The exploration of this compound within the realm of medicinal chemistry appears to be limited. There is a significant body of research on the biological activities of its isomer, 4-hydroxybenzoic acid, and its derivatives (parabens), which are known for their antimicrobial properties. However, this information is not directly applicable to this compound due to the different substitution pattern on the benzene (B151609) rings, which would significantly alter its three-dimensional structure and interaction with biological targets.

Exploration of Potential Biological Targets and Pathways

No specific biological targets or pathways have been identified for this compound in the reviewed scientific literature.

Enzyme Modulatory Activities and Inhibition Kinetics

There is no available data on the enzyme modulatory activities or inhibition kinetics of this compound.

Receptor Binding Affinity Investigations

The study of how a molecule binds to a biological receptor is fundamental in drug discovery. For this compound specifically, detailed receptor binding affinity studies are not extensively reported in publicly available literature. However, the broader class of hydroxy-carboxylic acids (HCAs) has been a subject of significant interest. HCA receptors, such as HCA₁, HCA₂, and HCA₃, are G protein-coupled receptors (GPCRs) that are activated by endogenous hydroxy-carboxylic acids like lactic acid and β-hydroxybutyrate. guidetopharmacology.orgguidetopharmacology.org These receptors are involved in metabolic regulation, particularly lipolysis, and immune functions. guidetopharmacology.org

The activation of these receptors by agonists like niacin has made them targets for treating conditions such as dyslipidemia. nih.govwikipedia.org Structural studies of these receptors reveal deep ligand-binding pockets, and the binding of agonists induces conformational changes that trigger cellular signaling pathways. nih.gov While this compound is not a known primary ligand for these specific HCA receptors, its structural elements—a carboxylic acid and a hydroxyl group—are key features for recognition by receptors that bind acidic and phenolic molecules. Further research would be required to determine if it or its derivatives have any affinity for these or other receptors.

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound to enhance its biological activity and selectivity. sigmaaldrich.comresearchgate.net This involves synthesizing a series of analogs and evaluating how specific structural modifications affect their function. For this compound itself, comprehensive SAR studies are not widely published.

However, SAR studies on other biphenyl (B1667301) carboxylic acid derivatives provide insights into how structural changes can influence biological effects. For example, in the development of inhibitors for fatty acid amide hydrolase (FAAH), a series of cyclohexylcarbamic acid biphenyl-3-yl esters were synthesized. acs.org These studies revealed that the substitution pattern on the biphenyl ring significantly impacts inhibitory potency. It was found that hydrophilic groups at certain positions could enhance activity, whereas large, bulky lipophilic groups were detrimental. acs.org Another study on analogs of the anti-inflammatory drug flurbiprofen, which has a biphenyl core, showed that adding substituents like -SO₂NH₂, -F, and -Cl to the second phenyl ring resulted in significant anti-inflammatory activity. researchgate.net

These examples underscore the general principles of SAR: modifications to the biphenyl scaffold, such as the addition or alteration of substituents, can fine-tune the molecule's steric and electronic properties, thereby modulating its interaction with a biological target.

Design of Ligands for Specific Biomolecular Interactions

The design of specific ligands is a cornerstone of rational drug design, which can be either structure-based or ligand-based. researchgate.netnih.gov Ligand-based design is employed when the three-dimensional structure of the target receptor is unknown, relying instead on the knowledge of other molecules that bind to it. nih.gov The this compound structure, with its defined arrangement of a biphenyl core, a hydrogen bond-donating hydroxyl group, and an ionizable carboxylic acid, presents a viable scaffold for designing new ligands.

The carboxylic acid group is a particularly important feature in many drugs, as it can act as both a hydrogen bond donor and acceptor and can form strong ionic bonds when deprotonated to a carboxylate ion. stereoelectronics.org When designing new ligands, this group can be mimicked or replaced by other acidic moieties, such as tetrazoles or squaric acids, to alter properties like acidity, pKa, and cell permeability, which can have a major effect on drug efficacy. openmedscience.com

While specific examples of using this compound as a foundational scaffold in published ligand design studies are scarce, research on related biphenyl structures is common. For instance, derivatives of 4'-methylbiphenyl-2-carboxylic acid have been used to create anti-inflammatory agents. researchgate.net The general strategy involves using the biphenyl-carboxylic acid core and adding various functional groups to explore interactions with the target's binding site.

Analytical Chemistry Applications

Role as a Matrix Material in Mass Spectrometry (General Principles for Related Compounds)

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique used for the analysis of large molecules like proteins and polymers. The choice of matrix material is critical for successful analysis. The matrix co-crystallizes with the analyte, absorbs the laser energy, and facilitates the transfer of the analyte into the gas phase as an ion.

While this compound is not commonly cited as a MALDI matrix, a closely related azo-compound, 2-(4-hydroxyphenylazo)benzoic acid (HABA) , has been identified as a highly effective matrix. chemicalbook.com It is important to note that HABA is a distinct chemical entity with an azo group (-N=N-) linking the phenyl rings. HABA has proven advantageous for the analysis of high-mass proteins and glycoproteins, showing better sensitivity for these larger molecules compared to conventional matrices like sinapic acid. chemicalbook.com It also provides good performance for synthetic polymers and derivatized glycolipids. chemicalbook.com

For acidic compounds, analysis in negative-ion mode is often preferred. Specialized "deprotonating matrices" can facilitate the formation of [M-H]⁻ ions. nih.gov Compounds like 4-dimethylaminobenzaldehyde (DMABA) have been shown to be effective for the analysis of low molecular weight carboxylic acids and substituted phenols in negative-ion MALDI-MS. nih.gov This highlights a general principle: the chemical properties of the matrix, particularly its ability to promote proton transfer, are key to its function in analyzing specific classes of compounds.

Development of Chemosensors

Chemosensors are molecules designed to detect and signal the presence of specific chemical species, often through a change in color or fluorescence. The biphenyl scaffold is a useful platform for constructing chemosensors due to its rigid structure, which can be functionalized with both a binding site (receptor) and a signaling unit (fluorophore).

There are no specific reports detailing the use of this compound as a chemosensor. However, a more complex derivative, bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazide , has been synthesized and shown to act as a selective fluorescent chemosensor for aluminum (Al³⁺) and zinc (Zn²⁺) ions. rsc.org This sensor operates on a "turn-on" fluorescence mechanism, where the fluorescence intensity increases significantly upon binding to the target metal ions. rsc.org The sensor forms a 1:2 complex with the metal ions, and the visual color change under UV light allows for naked-eye detection. rsc.org

This example illustrates the design principles for such sensors: a core structure (biphenyl) provides the framework, while specific functional groups (hydrazide and hydroxybenzylidene) create a binding pocket for metal ions and are linked to the molecule's fluorescent properties.

| Chemosensor Property | Finding for Biphenyl-dicarbohydrazide Derivative |

| Target Ions | Al³⁺ and Zn²⁺ |

| Sensing Mechanism | Turn-on Fluorescence |

| Fluorescence Emission (1-Al³⁺) | 458 nm |

| Fluorescence Emission (1-Zn²⁺) | 478 nm |

| Binding Stoichiometry (Sensor:Metal) | 1:2 |

| Reversibility | Reversible for Zn²⁺ with EDTA |

This table is based on data for a related biphenyl derivative, bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazide. rsc.org

Spectrophotometric Reagent Development

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. Compounds that react with an analyte to produce a colored product can be used as spectrophotometric reagents.

Studies have utilized spectrophotometry to determine the fundamental chemical properties of substituted biphenyl carboxylic acids. One such study measured the basicities (pKaH⁺ values) of a series of 2'-, 3'-, and 4'-substituted biphenyl-4-carboxylic acids in sulfuric acid media. ias.ac.in This type of analysis is crucial for understanding how the electronic effects of different substituents on one phenyl ring are transmitted to the carboxyl group on the other ring, which is a key aspect of structure-property relationships. ias.ac.in

Advanced Analytical Characterization of 2 4 Hydroxyphenyl Benzoic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and delineating the intricate structural features of 2-(4-hydroxyphenyl)benzoic acid.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass that confirms its molecular formula, C₁₄H₁₀O₄. nih.gov The monoisotopic mass is calculated to be 242.05790880 Da. nih.gov

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ appears at an m/z of 242. docbrown.info Key fragment ions observed in the mass spectrum of similar benzoic acid derivatives include those resulting from the loss of specific groups. For instance, the fragmentation of benzoic acid typically shows a prominent peak at m/z 121, resulting from the loss of the carboxyl group, and a phenyl cation at m/z 77. docbrown.info In the case of 2-(4-hydroxybenzoyl)benzoic acid, a significant peak is observed at m/z 121. nih.gov The fragmentation patterns are influenced by the position of the functional groups, a phenomenon known as the 'ortho effect', which can lead to specific decomposition reactions under electron ionization. nih.gov

Table 1: Key Mass Spectrometry Data for 2-(4-hydroxybenzoyl)benzoic acid

| Feature | Observation | Reference |

| Molecular Formula | C₁₄H₁₀O₄ | nih.gov |

| Monoisotopic Mass | 242.05790880 Da | nih.gov |

| Molecular Ion Peak (m/z) | 242 | docbrown.info |

| Key Fragment Ion (m/z) | 121 | nih.gov |

This interactive table summarizes the critical mass spectrometry data for the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like HSQC and HMBC, provides a detailed map of the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : The ¹H NMR spectrum of 4-hydroxybenzoic acid, a related structure, in DMSO shows distinct signals for the aromatic protons. bmrb.io The protons on the phenyl ring typically appear as doublets, reflecting their coupling with adjacent protons. The chemical shifts are influenced by the electronic effects of the hydroxyl and carboxylic acid groups. bmrb.iorsc.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 4-hydroxybenzoic acid, ¹³C NMR data is well-documented. bmrb.iorsc.org The chemical shifts of the carboxyl carbon and the carbon atoms attached to the hydroxyl group are particularly characteristic.

2D NMR (HSQC and HMBC) : Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct one-bond correlations between protons and their attached carbons. columbia.edu Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) correlations, which are crucial for assembling the molecular structure by connecting different fragments of the molecule. columbia.edu For example, an HMBC spectrum would show correlations between the protons on one aromatic ring and the carbons on the other, confirming the connectivity through the central carbonyl group.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 8.2 | d, t, dd |

| Phenolic OH | 9.5 - 10.5 | s (broad) |

| Carboxylic OH | 12.0 - 13.0 | s (broad) |

| Aromatic C | 115 - 140 | |

| Carbonyl C=O | ~168 | |

| Carboxyl C=O | ~172 |

This interactive table presents the anticipated NMR chemical shifts for the compound.

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups present in this compound.

FT-IR Spectroscopy : The FT-IR spectrum of a similar compound, 4-hydroxybenzoic acid, shows characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, often appearing as a broad feature due to hydrogen bonding. researchgate.netnist.gov The C=O stretching vibration of the carboxylic acid typically appears around 1680-1710 cm⁻¹. researchgate.net The phenolic O-H stretch is observed as a sharp band around 3200-3600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. spectrabase.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) |

| Phenolic O-H | Stretch | 3200-3600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Carboxylic Acid C=O | Stretch | 1680-1710 |

| Ketone C=O | Stretch | 1630-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

This interactive table lists the key vibrational frequencies for identifying functional groups.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher one. libretexts.org

For aromatic compounds like this compound, the absorption of UV light leads to π → π* transitions. researchgate.nettruman.edu The presence of the two aromatic rings connected by a carbonyl group creates an extended conjugated system, which influences the wavelength of maximum absorption (λmax). Benzoic acid derivatives typically exhibit characteristic absorption peaks. researchgate.net The electronic transitions in such systems involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The exact position of the absorption maxima can be influenced by the solvent polarity.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantifying its presence in a mixture. A validated reverse-phase HPLC (RP-HPLC) method is often employed for the analysis of benzoic acid derivatives. longdom.org

In a typical RP-HPLC setup, a C18 column is used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, often in a gradient elution mode. longdom.org Detection is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance, for example, around 230 nm or 254 nm. longdom.org The retention time of the compound is a characteristic feature under specific chromatographic conditions. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve is generated using standards of known concentration. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method. longdom.org

Table 4: Typical HPLC Parameters for the Analysis of Hydroxybenzoic Acid Derivatives

| Parameter | Typical Value/Condition | Reference |

| Column | C18 | longdom.org |

| Mobile Phase | Acetonitrile/Water with acid (e.g., phosphoric acid) | longdom.org |

| Elution Mode | Gradient | longdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection Wavelength | 230 nm | longdom.org |

| Retention Time | Dependent on specific method conditions | longdom.org |

This interactive table outlines common HPLC parameters for analyzing related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, molecules like 4-(4-hydroxyphenyl)benzoic acid, which contain polar functional groups (a hydroxyl and a carboxylic acid), are non-volatile and require chemical modification before they can be analyzed by GC-MS. This process, known as derivatization, converts the polar functional groups into less polar, more volatile derivatives.

A common derivatization technique for compounds containing hydroxyl and carboxylic acid groups is silylation. In this process, an active hydrogen in the -OH and -COOH groups is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC-MS.

The GC separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated derivative then enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the original compound.

Below is a representative table of expected GC-MS data for the di-silylated derivative of 4-(4-hydroxyphenyl)benzoic acid.

| Parameter | Value |

| Derivative | 4-(4-(trimethylsilyloxy)phenyl)benzoic acid, trimethylsilyl ester |

| Formula | C19H26O3Si2 |

| Molecular Weight | 358.58 g/mol |

| Hypothetical Retention Time | 15.2 min |

| Key Mass Fragments (m/z) | 358 (M+), 343 (M-15), 283, 195, 73 |

This table is illustrative and actual values may vary depending on the specific GC-MS conditions.

X-ray Crystallography for Solid-State Structure Determination

A study on 4-(4-hydroxyphenyl)benzoic acid reported its crystallization in the monoclinic space group P21/c. nih.gov The crystal data provides a foundational understanding of its solid-state architecture.

| Crystal Data for 4-(4-hydroxyphenyl)benzoic acid | |

| Parameter | Value |

| Chemical Formula | C13H10O3 |

| Molecular Weight | 214.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.6500 (7) |

| b (Å) | 5.5077 (5) |

| c (Å) | 20.9655 (18) |

| β (°) | 94.145 (3) |

| Volume (ų) | 996.22 (15) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The crystal structure of 4-(4-hydroxyphenyl)benzoic acid is stabilized by a network of intermolecular hydrogen bonds. nih.gov The carboxylic acid groups of adjacent molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common structural motif in carboxylic acids. nih.gov These dimers are further connected into chains by hydrogen bonds between the hydroxyl groups of neighboring molecules. nih.gov This intricate network of hydrogen bonds dictates the packing of the molecules in the crystal, leading to a layered structure.

| Intermolecular Hydrogen Bond Geometry for 4-(4-hydroxyphenyl)benzoic acid | ||||

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O2—H2···O1i | 0.82 | 1.82 | 2.624 (3) | 168 |

| O3—H3A···O3ii | 0.82 | 2.20 | 3.0041 (18) | 168 |

Symmetry codes: (i) -x+1, -y, -z+1; (ii) x, -y+1/2, z+1/2. Data from Li (2008). nih.gov

Conformer Analysis in Crystalline State

The conformation of a molecule in the solid state is influenced by both intramolecular forces and the constraints of the crystal packing. For biphenyl (B1667301) derivatives like 4-(4-hydroxyphenyl)benzoic acid, a key conformational feature is the dihedral angle between the two phenyl rings. In the crystal structure of 4-(4-hydroxyphenyl)benzoic acid, the two phenyl rings are not coplanar. One of the benzene (B151609) rings is disordered over two positions, and the dihedral angle between the two phenyl rings is approximately 5.66°. nih.gov This twisted conformation is a result of minimizing steric hindrance between the ortho-hydrogens on the adjacent rings.

Hirshfeld Surface Analysis for Intermolecular Contributions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules. The analysis generates a three-dimensional Hirshfeld surface and a two-dimensional "fingerprint plot," which summarizes the intermolecular interactions.

The following table illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface for a biphenyl derivative.

| Interaction Type | Percentage Contribution (%) |

| H···H | 40-50 |

| C···H/H···C | 25-35 |

| O···H/H···O | 10-20 |

| C···C | 3-8 |

This table is illustrative and based on data for related biphenyl compounds.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are crucial for characterizing the thermal stability, phase transitions, and purity of materials.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the melting point, enthalpy of fusion, and other thermal transitions of a compound.

For 4-(4-hydroxyphenyl)benzoic acid, a key thermal event observed by DSC is its melting point. Commercial suppliers report a melting point of approximately 295 °C (with decomposition). sigmaaldrich.com The DSC thermogram would show a sharp endothermic peak at this temperature, corresponding to the energy absorbed by the sample during the melting process. The area under this peak is proportional to the enthalpy of fusion.

| Illustrative DSC Data for a Biphenyl Carboxylic Acid | ||

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) |

| Melting | 290 | 295 |

| Decomposition | >300 | - |

This table is illustrative. The melting point is based on reported data for 4-(4-hydroxyphenyl)benzoic acid, while the enthalpy change is a representative value.

Future Research Directions and Unexplored Avenues for 2 4 Hydroxyphenyl Benzoic Acid

Expansion of Synthetic Methodologies towards Complex Architectures

The core structure of 2-(4-hydroxyphenyl)benzoic acid serves as a valuable scaffold for the synthesis of more intricate molecules. Future research should focus on expanding the synthetic toolbox to create complex architectures with tailored functionalities. Drawing inspiration from the synthesis of related compounds, several promising directions emerge. For instance, derivatives of the closely related 2-(4-hydroxyphenylazo)benzoic acid have been utilized in the preparation of multifunctional benzoxazine (B1645224) monomers. sigmaaldrich.com This suggests a potential pathway for developing novel polymers and resins from this compound itself, which could possess unique thermal and mechanical properties.

Furthermore, the synthesis of (4-hydroxyphenyl)-4-hydroxy-benzoate for the production of linear polycarbonates with liquid-crystalline characteristics highlights the potential of the core phenolic benzoic acid structure in materials science. google.com Future synthetic endeavors could explore the derivatization of the hydroxyl and carboxylic acid groups of this compound to build complex esters, amides, and ethers. These new compounds could then be evaluated for their potential as building blocks for advanced polymers, dendrimers, and other supramolecular assemblies. The development of one-pot synthesis methods and the use of green chemistry principles will be crucial in making these processes efficient and sustainable.

In-depth Exploration of Biological and Pharmacological Potential

The biological and pharmacological activities of derivatives of this compound provide strong impetus for a more thorough investigation into the parent compound's potential. For example, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, a synthetic analog of compounds found in oats, has demonstrated potent anti-inflammatory and cancer cell-inhibitory effects. chemicalbook.com This raises the question of whether this compound itself possesses similar or complementary activities. Future research should systematically screen the compound for a range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties.

Studies on 4-hydroxybenzoic acid and its derivatives have revealed a wide array of biological activities, such as antibacterial, anticancer, antidiabetic, and anti-inflammatory properties. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound could exhibit its own unique pharmacological profile. A comprehensive investigation could involve in vitro assays against various cell lines and pathogens, followed by in vivo studies to understand its metabolic fate and efficacy. The potential for this compound to act as a selective inhibitor of enzymes or receptors warrants detailed exploration, which could lead to the development of new therapeutic agents.

Development of Novel Materials with Tailored Properties

The inherent chemical functionalities of this compound—a phenolic hydroxyl group and a carboxylic acid group on a biphenyl (B1667301) backbone—make it an attractive candidate for the development of novel materials. A significant application of the related compound, 2-(4-hydroxyphenylazo)benzoic acid, is its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.govebi.ac.uk This is due to its ability to absorb laser energy and facilitate the ionization of analytes. Future research could explore the potential of this compound and its derivatives as new MALDI matrices, potentially offering improved performance for the analysis of specific classes of biomolecules.

The synthesis of polyesters with liquid-crystalline properties from a related hydroxybenzoic acid derivative points towards another exciting avenue of research. google.com The rigid biphenyl structure of this compound suggests its potential as a monomer for high-performance polymers with enhanced thermal stability and mechanical strength. Investigations into the polymerization of this compound, either alone or with co-monomers, could lead to the creation of new plastics, fibers, and films with tailored properties for applications in electronics, aerospace, and biomedical devices.

Computational-Experimental Integration for Predictive Modeling

The integration of computational modeling with experimental work can significantly accelerate the discovery and optimization of new applications for this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), have been successfully employed to understand the structural, spectrometric, and nonlinear optical features of the related 2-(4-hydroxyphenylazo)benzoic acid. researchgate.net Similar computational studies on this compound could provide valuable insights into its electronic properties, reactivity, and potential for nonlinear optical applications.

Predictive modeling can also guide the design of new derivatives with enhanced biological activity or material properties. By simulating the interaction of this compound and its virtual derivatives with biological targets, such as enzymes and receptors, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. chemicalbook.com Similarly, computational screening can predict the physical properties of polymers and other materials derived from this compound, enabling a more targeted and efficient approach to material development. The synergy between in silico predictions and empirical validation will be a powerful tool for unlocking the full potential of this chemical scaffold.

Interdisciplinary Research Collaborations for Translational Applications

The diverse potential of this compound necessitates a collaborative approach that spans multiple scientific disciplines. The journey from fundamental chemical synthesis to real-world applications requires expertise from chemists, biologists, materials scientists, pharmacologists, and engineers.

For instance, the development of new therapeutic agents based on this compound would require collaboration between synthetic chemists to create derivatives, biochemists and pharmacologists to evaluate their biological activity and mechanism of action, and eventually clinicians to translate these findings into new treatments. chemicalbook.comnih.gov Similarly, the creation of novel materials would benefit from partnerships between polymer chemists, materials scientists to characterize the physical properties, and engineers to design and fabricate devices. The established use of a related compound in protein analysis already highlights the intersection of chemistry and biochemistry. Future collaborations could further bridge these fields, leading to the development of new analytical tools and biomedical devices. Fostering such interdisciplinary research will be paramount in translating the fundamental scientific knowledge of this compound into tangible societal benefits.

常见问题

Q. Q1. What are the established synthetic routes for 2-(4-hydroxyphenyl)benzoic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, a derivative synthesis in used esterification and amidation steps, where temperature control (e.g., maintaining 80°C for cyclization) and catalyst selection (e.g., palladium for cross-coupling) are critical. Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (e.g., 1.2:1 aryl halide to boronic acid) can improve yields . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the pure compound .

Structural Confirmation

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key data should researchers prioritize?

Methodological Answer:

- NMR (¹H and ¹³C): Look for distinct aromatic proton signals (δ 6.8–7.9 ppm) and carboxylic acid proton (δ ~12 ppm). The ¹³C spectrum should show a carbonyl carbon at ~170 ppm .

- FT-IR: Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1680 cm⁻¹) groups .

- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺ at m/z 229.087 for C₁₃H₁₀O₃) and fragmentation patterns .

Stability and Storage

Q. Q3. How should this compound be stored to prevent degradation, and what are its known instability triggers?